molecular formula C14H14N2O3 B12989961 (S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid

(S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid

Cat. No.: B12989961
M. Wt: 258.27 g/mol
InChI Key: HMZJSKDXXVDHAC-LBPRGKRZSA-N
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Description

(S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid is a complex organic compound featuring an indole ring substituted with a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole ring, followed by the introduction of the prop-2-yn-1-yloxy group through nucleophilic substitution. The final step involves the incorporation of the amino acid side chain under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form quinone derivatives.

    Reduction: The prop-2-yn-1-yloxy group can be reduced to a propyl group.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Quinone derivatives of the indole ring.

    Reduction: Propyl-substituted derivatives.

    Substitution: Amides and other functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to tryptophan metabolism.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of indoleamine 2,3-dioxygenase (IDO) by binding to its active site, thereby affecting the metabolism of tryptophan. This interaction can modulate immune responses and has implications in cancer therapy and other diseases.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    5-hydroxytryptophan (5-HTP): A naturally occurring amino acid and chemical precursor to serotonin.

    Indole-3-acetic acid (IAA): A plant hormone with an indole ring structure.

Uniqueness

(S)-2-amino-3-(5-(prop-2-yn-1-yloxy)-1H-indol-3-yl)propanoic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(2S)-2-amino-3-(5-prop-2-ynoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H14N2O3/c1-2-5-19-10-3-4-13-11(7-10)9(8-16-13)6-12(15)14(17)18/h1,3-4,7-8,12,16H,5-6,15H2,(H,17,18)/t12-/m0/s1

InChI Key

HMZJSKDXXVDHAC-LBPRGKRZSA-N

Isomeric SMILES

C#CCOC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N

Origin of Product

United States

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